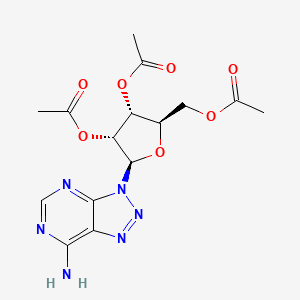

3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine

Beschreibung

3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine is a synthetic nucleoside analog characterized by the replacement of the carbon atom at the 8th position of the adenine base with nitrogen (forming an 8-azaadenine moiety) and the presence of acetyl-protecting groups at the 2', 3', and 5' hydroxyl positions of the ribofuranose sugar. This structural modification enhances metabolic stability and alters substrate recognition by enzymes such as adenosine deaminase (ADA) . The acetyl groups serve as transient protecting agents during synthesis, improving solubility and reaction efficiency in organic solvents .

Eigenschaften

Molekularformel |

C15H18N6O7 |

|---|---|

Molekulargewicht |

394.34 g/mol |

IUPAC-Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C15H18N6O7/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-14-10(19-20-21)13(16)17-5-18-14/h5,9,11-12,15H,4H2,1-3H3,(H2,16,17,18)/t9-,11-,12-,15-/m1/s1 |

InChI-Schlüssel |

BUZJNDDGXRUAAM-SDBHATRESA-N |

Isomerische SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=N2)N)OC(=O)C)OC(=O)C |

Kanonische SMILES |

CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=N2)N)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine typically involves multiple steps, including glycosylation, acetylation, and purification processes. The starting material is usually a ribose derivative, which undergoes glycosylation with a suitable base to form the nucleoside. This is followed by acetylation to protect the hydroxyl groups, resulting in the tri-O-acetylated product.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time during the glycosylation and acetylation steps. The use of catalysts and solvents is also crucial in enhancing the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ribose moiety, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups on the nucleoside, potentially altering its biological activity.

Substitution: The acetyl groups can be substituted with other protective groups or functional moieties to create derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of the original nucleoside, each with unique chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology: In biological research, it serves as a tool for studying nucleoside metabolism and the mechanisms of nucleoside analogs. It is also used in the development of probes for detecting nucleic acids.

Medicine: Medically, 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine has shown potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.

Industry: In the pharmaceutical industry, this compound is used in the production of nucleoside analog drugs. Its chemical properties allow for the creation of stable and effective therapeutic agents.

Wirkmechanismus

The mechanism of action of 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine involves its incorporation into nucleic acids, where it disrupts normal nucleoside metabolism. This can lead to the inhibition of DNA and RNA synthesis, ultimately resulting in the death of rapidly dividing cells, such as cancer cells or viruses. The compound targets specific enzymes involved in nucleoside metabolism, such as DNA polymerase and ribonucleotide reductase, thereby blocking their activity and preventing nucleic acid replication.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

- Methyl 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate: This compound (listed in customs tariff data) shares the tri-O-acetyl ribofuranosyl group but replaces the 8-azaadenine base with a triazole-carboxylate moiety. The absence of a purine base eliminates interactions with purine-specific enzymes (e.g., ADA), redirecting its application toward non-nucleoside antiviral or catalytic systems .

- 8-Aminoadenosine and 8-Azidoadenosine: Early synthetic routes for 8-aminoadenosine involved catalytic reduction of 8-azidoadenosine, a method prone to side reactions. The 8-azaadenosine scaffold avoids this step, offering greater synthetic control. Additionally, the nitrogen substitution at C8 in 8-azaadenosine confers distinct electronic properties compared to the amino group in 8-aminoadenosine, impacting base-pairing and enzyme recognition .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Synthetic Optimization : The tri-O-acetyl protection strategy balances yield and practicality, outperforming benzoylated routes .

- Enzymatic Interactions: While C2 functionalization (e.g., phenyl groups) enhances ADA resistance, the acetyl-protected ribose in 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine offers a middle ground between stability and synthetic feasibility .

- Future Directions : Comparative studies on deprotected analogs (post-acetyl removal) are needed to evaluate biological efficacy in therapeutic contexts.

Biologische Aktivität

3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine is a modified nucleoside that has garnered interest in biomedical research due to its potential therapeutic applications. This compound is structurally related to adenosine and exhibits unique biological activities that are being explored for various medical applications, particularly in oncology and virology.

Chemical Structure and Properties

The compound features:

- Chemical Formula : C14H18N4O8

- Molecular Weight : 358.31 g/mol

- Structure : It consists of a ribofuranose sugar moiety with three acetyl groups and an 8-aza substitution on the adenine ring.

The biological activity of 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine is primarily attributed to its interaction with adenosine receptors and its role as an inhibitor in various enzymatic pathways. It has been shown to:

- Inhibit viral replication , particularly in the context of RNA viruses.

- Modulate immune responses through its effects on adenosine receptors, which are involved in anti-inflammatory processes.

Antiviral Activity

Research indicates that 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine exhibits significant antiviral properties. For instance:

- Inhibition of Hepatitis C Virus (HCV) : Studies have demonstrated that this compound can inhibit HCV replication in vitro by interfering with the viral life cycle.

- Mechanism : The compound acts by mimicking adenosine, thus disrupting nucleotide synthesis essential for viral replication.

Antitumor Effects

The compound has also been investigated for its potential antitumor effects:

- Cell Proliferation Inhibition : In various cancer cell lines, it has been shown to inhibit cell proliferation and induce apoptosis.

- Synergistic Effects : When combined with other chemotherapeutic agents, it enhances the overall efficacy against resistant cancer cell lines.

Case Studies

- HCV Infection Models : In a study involving HCV-infected hepatocytes, treatment with 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine resulted in a significant reduction in viral RNA levels (p < 0.01) compared to untreated controls .

- Cancer Cell Lines : A series of experiments conducted on breast cancer cell lines revealed that the compound decreased cell viability by 40% at a concentration of 10 µM after 48 hours of treatment .

Data Table

Q & A

Basic Research Question

- NMR Analysis :

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns (e.g., loss of acetyl groups).

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for purity assessment .

How does the 2,3,5-tri-O-acetyl modification influence the stability and bioavailability of 8-azaadenosine derivatives?

Advanced Research Question

- Stability : Acetyl groups protect the ribose ring from acid-catalyzed hydrolysis, critical for oral bioavailability. However, esterase-mediated deacetylation in vivo may reduce efficacy. Compare stability in simulated gastric fluid (pH 1.2) vs. plasma .

- Permeability : LogP values increase with acetylation, enhancing membrane permeability. Measure via PAMPA (Parallel Artificial Membrane Permeability Assay) .

- Prodrug Potential : The acetyl groups may act as prodrug moieties. Monitor metabolite formation (e.g., 8-azaadenosine) in hepatic microsomal assays .

What mechanistic insights can be gained from studying the interaction of this compound with viral polymerases?

Advanced Research Question

- Binding Mode : Molecular docking studies (e.g., using AutoDock Vina) can predict interactions with conserved polymerase active sites (e.g., RNA-dependent RNA polymerase in flaviviruses). Validate via mutagenesis (e.g., K159A or D343A mutations) .

- Inhibition Kinetics : Use stopped-flow assays to measure values and determine competitive vs. non-competitive inhibition.

- Resistance Profiling : Serial passage experiments under drug pressure can identify resistance mutations (e.g., S604T in polymerases) .

How can researchers optimize the regioselectivity of glycosylation in 8-azaadenosine derivatives?

Basic Research Question

- Catalytic Systems : Employ Vorbrüggen conditions (e.g., TMSOTf in acetonitrile) for N9-ribosylation of 8-azaadenine. Monitor reaction progress via -NMR if fluorinated analogs are synthesized .

- Temperature Control : Lower temperatures (−20°C) favor β-anomer formation, while higher temperatures promote α-anomers .

- Protecting Group Tuning : Replace acetyl with benzoyl groups to enhance steric hindrance and regioselectivity .

What strategies mitigate cytotoxicity in 8-azaadenosine derivatives while retaining antiviral activity?

Advanced Research Question

- Structural Modifications : Introduce substituents at C2’ or C3’ (e.g., fluorine) to reduce off-target effects. Compare IC values in primary vs. cancerous cell lines .

- Prodrug Design : Mask the 5’-OH with phosphoramidate groups to enhance target tissue activation .

- Transcriptomic Profiling : RNA-seq can identify pathways affected by cytotoxicity (e.g., mitochondrial stress) and guide structural optimization .

How should researchers validate the synthetic intermediate 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose in multistep syntheses?

Basic Research Question

- Purity Assessment : Use -NMR to confirm the absence of diastereomers (e.g., α/β anomers) and TLC (hexane/ethyl acetate, 7:3) to detect unreacted starting materials .

- Stability Testing : Store intermediates under inert gas (N) at −20°C to prevent acetyl group hydrolysis.

- Cross-Coupling Efficiency : Test glycosylation yields with adenine analogs under varying Lewis acid conditions (e.g., SnCl vs. TMSOTf) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.